molecular formula C17H18FNO2S B5211526 N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5211526
M. Wt: 319.4 g/mol
InChI Key: HXVZHEOUFRZICB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a 4-fluorophenethyl group, a methoxy substituent, and a methylsulfanyl (methylthio) moiety, which are functional groups commonly associated with diverse biological activities. Benzamide scaffolds are recognized in medicinal chemistry as privileged structures and are sub-structures in various pharmaceutical compounds . They have demonstrated potential in various research areas, including as antibacterial, antitumor, and antiviral agents . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an area for further investigation. Researchers may value this compound as a building block or intermediate in organic synthesis or as a candidate for high-throughput screening against novel biological targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-21-16-11-14(22-2)7-8-15(16)17(20)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZHEOUFRZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with increased hydrogen content.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of certain cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Core

The benzamide scaffold is highly versatile, with substitutions at the 2-, 3-, and 4-positions significantly altering biological activity. Key comparisons include:

Compound Name Substituents Key Structural Features Biological Relevance
Target Compound 2-methoxy, 4-methylsulfanyl Enhanced lipophilicity (logP ~3.6) due to methylsulfanyl; methoxy improves solubility Potential sigma receptor binding (analogous to )
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide () 2-chloro, 4-fluoro Electron-withdrawing groups (Cl, F) increase polarity (logP = 3.6) Similar N-substituent but lacks sulfur; likely differences in metabolism
4-Fluoro-N-[3-(methylsulfanyl)phenyl]benzamide () 4-fluoro, 3-methylsulfanyl Methylsulfanyl at 3-position; smaller N-substituent Unclear activity; structural similarity suggests possible kinase inhibition
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () 2-methoxy, 4-methyl Methyl instead of methylsulfanyl; chloro substituent Reduced lipophilicity (logP ~2.8); fluorescence properties studied

Key Findings :

  • Methylsulfanyl vs.
  • Methoxy vs.

Pharmacological Activity and Receptor Targeting

Sigma Receptor Ligands ()

Sigma receptors are overexpressed in prostate and breast cancers. The target compound’s benzamide core and fluorophenyl ethyl group resemble radioiodinated benzamides like [¹²⁵I]PIMBA, which show high tumor uptake in prostate cancer xenografts. However, the methylsulfanyl group may reduce binding affinity compared to iodine-containing analogues due to steric and electronic differences .

Antiprotozoal Activity ()

Compounds with diethylaminoethyl chains and fluorophenyl groups (e.g., 2e, 2f) inhibit Leishmania infantum trypanothione reductase. The target compound lacks the diethylaminoethyl motif, suggesting divergent mechanisms, but its methylsulfanyl group may confer redox-modulating properties .

Anticancer and Antiviral Derivatives ()

Thiazole- and triazole-containing benzamides (e.g., ) exhibit activity against viral infections and platelet aggregation. The target compound’s simpler structure may lack the multicyclic motifs required for broad-spectrum antiviral activity but could serve as a lead for optimization .

Physicochemical Properties

Property Target Compound 2-Chloro-4-fluoro Analogue () N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
Molecular Weight 335.4 g/mol 295.71 g/mol 289.7 g/mol
logP ~3.6 3.6 2.8
Hydrogen Bond Acceptors 2 2 2
Polar Surface Area ~24.5 Ų 24.5 Ų 29.1 Ų

Implications : Higher logP in the target compound suggests better blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide, and what key intermediates should be prioritized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with fluorinated aniline derivatives and benzoyl chloride precursors. Critical intermediates include the 4-(methylsulfanyl)-2-methoxybenzoic acid derivative and the 2-(4-fluorophenyl)ethylamine moiety. Reaction conditions (e.g., inert atmosphere, controlled temperature) and coupling agents like EDCI or HOBt are essential to minimize side reactions and improve yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects trace impurities.
  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy at C2, methylsulfanyl at C4). Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.1–7.3 ppm) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the methylsulfanyl group .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or sulfotransferases due to the methylsulfanyl group’s potential as a hydrogen-bond acceptor .
  • Antimicrobial Screening : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation (e.g., unexpected NOE correlations or splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational exchange broadening in the methylsulfanyl group by variable-temperature NMR (e.g., -40°C to 25°C) .
  • DFT Calculations : Compare experimental 13C NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate substituent effects .
  • 2D-COSY/HSQC : Map coupling between methoxy protons and adjacent aromatic protons to confirm regiochemistry .

Q. What strategies can optimize the compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the benzamide’s para position to enhance aqueous solubility .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve dissolution rates .
  • Solubility Parameter Matching : Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents for formulation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the methylsulfanyl group with sulfoxide/sulfone derivatives to assess redox sensitivity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., methoxy vs. ethoxy) .
  • Free-Wilson Analysis : Statistically correlate substituent changes (e.g., fluorophenyl vs. chlorophenyl) with IC50 values in dose-response assays .

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